molecular formula C22H28N6O4 B3003376 4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1189443-24-0

4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B3003376
CAS RN: 1189443-24-0
M. Wt: 440.504
InChI Key:
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Description

4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C22H28N6O4 and its molecular weight is 440.504. The purity is usually 95%.
BenchChem offers high-quality 4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The compound and its derivatives have been synthesized through various chemical processes. For example, Danylchenko et al. (2016) conducted a study on the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, predicting their biological activities using software. The study indicated potential antineurotic activity, relevant for treating male reproductive and erectile dysfunction, classifying these substances as slightly toxic or practically non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial and Anticancer Applications

Research by Gadhave and Kuchekar (2020) involved synthesizing N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives, displaying significant in vitro antioxidant and antibacterial activities. This study highlighted the potential of these compounds as lead molecules for anti-inflammatory, anticancer, and antidepressant activities (Gadhave & Kuchekar, 2020).

Potential in Drug Design

Kaneko et al. (2020) explored the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as antiproliferative agents, demonstrating their effectiveness against various cancer cell lines. This study underscores the potential of these compounds in drug design, especially for cancer therapy (Kaneko et al., 2020).

Diverse Synthesis Methods

Additional studies have demonstrated diverse methods for synthesizing these compounds and exploring their potential applications. Pyatakov et al. (2015) conducted a study on the condensation of 2-aminosubstituted [1,2,4]triazolo[1,5-a]pyrimidines with various diketones, providing access to polycondensed derivatives (Pyatakov et al., 2015).

Antimicrobial Properties

A study by Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides, exhibiting moderate to potent antibacterial and antifungal activities, demonstrating selective action with no significant impact on human keratinocytes (Pokhodylo et al., 2021).

properties

IUPAC Name

N-(2-methylpropyl)-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-6-9-26-20(31)16-8-7-15(19(30)23-11-13(2)3)10-17(16)28-21(26)25-27(22(28)32)12-18(29)24-14(4)5/h6-8,10,13-14H,1,9,11-12H2,2-5H3,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGWMHFVRLOAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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